molecular formula C12H18N2O4 B13649864 tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13649864
M. Wt: 254.28 g/mol
InChI Key: MKHZCDHYYHGVHW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of N-Boc piperazine and ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to its piperazine derivatives. The presence of the pyrazole ring enhances its potential for interactions with biological targets and increases its versatility in synthetic chemistry .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)pyrazole-1-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)6-9-7-13-14(8-9)11(16)18-12(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

MKHZCDHYYHGVHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(N=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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